molecular formula C8H15LiO2 B7822851 lithium;2-ethylhexanoate

lithium;2-ethylhexanoate

Cat. No.: B7822851
M. Wt: 150.2 g/mol
InChI Key: MAZKNBXUMANNDL-UHFFFAOYSA-M
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Description

Lithium 2-ethylhexanoate is an organometallic compound with the molecular formula C8H15LiO2. It is the lithium salt of 2-ethylhexanoic acid and is commonly used in various industrial and chemical applications. This compound is known for its role as a catalyst in the production of flexible polyurethane foams and other polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-ethylhexanoate can be synthesized through the reaction of 2-ethylhexanoic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The general reaction is as follows:

C8H16O2+LiOHC8H15LiO2+H2O\text{C8H16O2} + \text{LiOH} \rightarrow \text{C8H15LiO2} + \text{H2O} C8H16O2+LiOH→C8H15LiO2+H2O

In this reaction, 2-ethylhexanoic acid (C8H16O2) reacts with lithium hydroxide (LiOH) to form lithium 2-ethylhexanoate (C8H15LiO2) and water (H2O).

Industrial Production Methods

Industrial production of lithium 2-ethylhexanoate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-ethylhexanoate primarily undergoes reactions typical of organometallic compounds. These include:

Common Reagents and Conditions

    Transesterification: Diethylene glycol is commonly used as a reagent, with the reaction occurring under mild heating conditions.

    Polymerization: Monomers such as ethylene glycol and terephthalic acid are used, with the reaction typically occurring under elevated temperatures and pressures.

Major Products Formed

Mechanism of Action

The mechanism of action of lithium 2-ethylhexanoate is primarily related to its role as a catalyst. In transesterification reactions, it facilitates the exchange of ester groups between molecules, leading to the formation of new ester bonds. In polymerization reactions, it helps initiate and propagate the polymer chain growth .

On a molecular level, lithium ions can interact with various enzymes and receptors, potentially influencing biological pathways. For example, lithium ions are known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in mood regulation and neuroprotection .

Comparison with Similar Compounds

Lithium 2-ethylhexanoate can be compared with other lithium carboxylates, such as:

  • Lithium acetate
  • Lithium propionate
  • Lithium butyrate

Uniqueness

Similar Compounds

Properties

IUPAC Name

lithium;2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Li/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZKNBXUMANNDL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCC(CC)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CCCCC(CC)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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